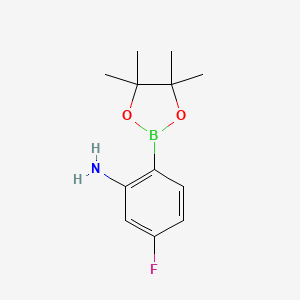

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Vue d'ensemble

Description

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is an organic compound that features a fluorine atom and a boronic ester group attached to an aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction proceeds through a borylation process, where the nitro group is reduced to an amine, and the boronic ester is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the boronic ester group is converted to a boronic acid.

Reduction: Reduction reactions can target the fluorine atom or the aromatic ring, leading to various reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 5-Fluoro-2-boronic acid aniline.

Reduction: 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexylamine.

Substitution: 5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 5-fluoroaniline compounds exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to inhibit tumor growth. In a study published in the Journal of Medicinal Chemistry, compounds similar to 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline showed significant cytotoxicity against various cancer cell lines .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. Its structural features allow it to interact effectively with target enzymes, thereby blocking their activity. For example, a derivative was shown to inhibit the activity of protein kinases that are critical for cancer cell signaling pathways .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be used as a hole transport material in organic light-emitting diodes (OLEDs). Studies have demonstrated that devices incorporating this compound exhibit improved efficiency and stability compared to those using traditional materials .

Polymer Synthesis

This compound is also utilized in the synthesis of functional polymers. Its reactivity allows it to serve as a building block for polymers with specific electronic or optical properties. Research has shown that polymers derived from this compound can be tailored for applications in sensors and photovoltaic devices .

Environmental Applications

Pollutant Removal

Recent studies have explored the use of this compound in environmental remediation processes. Its ability to form complexes with heavy metals has been leveraged for the removal of pollutants from water sources. Laboratory experiments have demonstrated effective binding and subsequent removal of toxic metals when using derivatives based on this compound .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against various cancer cell lines |

| Organic Electronics Journal | OLED Efficiency | Improved efficiency and stability in devices |

| Environmental Science Journal | Pollutant Removal | Effective binding and removal of heavy metals |

Mécanisme D'action

The mechanism by which 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness: 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a fluorine atom and a boronic ester group on the aniline ring. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry .

Activité Biologique

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19BFNO2

- Molecular Weight : 251.1 g/mol

- CAS Number : 1418128-33-2

- IUPAC Name : 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the compound plays a crucial role in its reactivity and binding affinity towards enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer proliferation and other diseases.

- Targeting Signaling Pathways : It may modulate key signaling pathways that are crucial for cell survival and proliferation.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and other therapeutic potentials.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects on cancer cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Potent inhibition of cell proliferation |

| MCF7 | 17.02 | Comparison with standard chemotherapeutics |

| Non-cancer MCF10A | >20 | Selectivity towards cancer cells |

The compound demonstrated a nearly 20-fold selectivity for cancer cells over non-cancerous cells, suggesting a promising therapeutic index for further development.

Safety Profile

In vivo studies have shown that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice), indicating a favorable safety profile for potential therapeutic use .

Case Studies

- Study on Antiviral Activity : A related study indicated that compounds structurally similar to this compound demonstrated antiviral properties against influenza A virus strains. These compounds reduced viral load significantly in infected animal models .

- Metastasis Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to known treatments like TAE226 .

Propriétés

IUPAC Name |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVTWMYLLPYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676942 | |

| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-16-8 | |

| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.